(2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

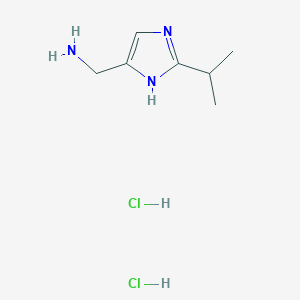

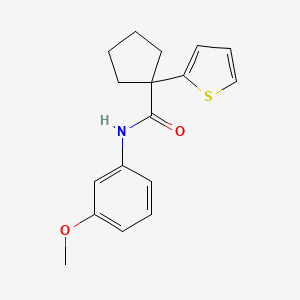

“(2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C7H15Cl2N3 . It is a solid substance . The compound is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCl.Cl.CC(C)n1ccnc1CN . This indicates that the compound contains an imidazole ring with an isopropyl group and a methanamine group attached to it . Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 212.12 . The compound’s density is 1.1±0.1 g/cm3, and it has a boiling point of 300.2±17.0 °C at 760 mmHg . The compound has a molar refractivity of 45.4±0.5 cm3 .Scientific Research Applications

Multicomponent Synthesis

(2-Isopropyl-1H-imidazol-4-yl)methanamine dihydrochloride shows potential in multicomponent synthesis processes. For instance, 1H-(imidazol-5-yl)-N-substituted methanamines, which include similar structures, have been utilized in a novel one-pot synthesis method to create substituted imidazopyrazines. This synthesis method has shown robustness and flexibility in employing a variety of isocyanides, aldehydes, and amine components, illustrating the compound's potential in diverse chemical syntheses (Galli et al., 2019).

Synthesis of Novel Derivatives

The compound's derivatives have been explored for synthesizing novel oxadiazole derivatives from benzimidazole, demonstrating its versatility in organic chemistry and potential for creating new compounds (Vishwanathan & Gurupadayya, 2014).

Precursor in Biomimetic Ligand Synthesis

A related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, has been identified as a potential precursor for synthesizing biomimetic chelating ligands. This indicates the use of this compound or its derivatives in biomimetic chemistry (Gaynor et al., 2023).

Crystallographic Studies

The compound has relevance in crystallography, as evidenced by studies on similar structures like imidazole-4-imines. These studies help understand the molecular and crystal structure of such compounds, contributing to the field of material science (Skrzypiec et al., 2012).

Catalysis

Derivatives of this compound have been studied as catalysts. For example, diiron(III) complexes with similar ligands have been investigated as functional models for methane monooxygenases, highlighting the potential for catalytic applications (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name |

(2-propan-2-yl-1H-imidazol-5-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-5(2)7-9-4-6(3-8)10-7;;/h4-5H,3,8H2,1-2H3,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKGHBHQFSRFQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)

![2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2554046.png)

![N-ethyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2554047.png)

![N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide](/img/structure/B2554051.png)

![N-(4-chloro-2-fluorophenyl)-3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]propanamide](/img/structure/B2554052.png)